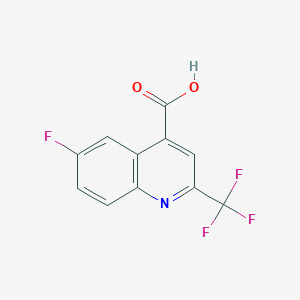

6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid

描述

6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative This compound is notable for its unique structural features, which include a fluorine atom at the 6-position, a trifluoromethyl group at the 2-position, and a carboxylic acid group at the 4-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-fluoroaniline with trifluoroacetic anhydride to form an intermediate, which is then cyclized to produce the quinoline core.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes to ensure high yield and purity. This may include the use of catalysts, such as molecular iodine or nano ZnO, to facilitate the cyclization process under mild conditions . Additionally, solvent-free conditions and environmentally benign reagents are often employed to minimize waste and reduce environmental impact.

化学反应分析

Types of Reactions

6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives with different oxidation states.

Reduction: The quinoline ring can be reduced under specific conditions to yield partially or fully hydrogenated products.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .

科学研究应用

Chemical and Biological Properties

The compound features a fluorine atom at the 6-position, a trifluoromethyl group at the 2-position, and a carboxylic acid group at the 4-position. These functional groups contribute to its reactivity and stability, making it a valuable building block in synthetic chemistry.

Chemistry

In synthetic chemistry, 6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid serves as a crucial building block for more complex fluorinated quinoline derivatives. These derivatives are valuable in materials science and catalysis, allowing for the development of advanced materials with enhanced properties.

Biology

The compound has significant implications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. It has been shown to interact with various biological macromolecules, leading to potential therapeutic applications.

- Anticancer Activity : Research indicates that this compound inhibits human Topoisomerase II alpha (hTopoIIα), disrupting DNA replication and inducing apoptosis in cancer cells. It exhibits greater potency than doxorubicin against various carcinoma cell lines, including MCF-7 and HeLa cells.

- Antimicrobial Properties : The compound demonstrates antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics.

Industry

In industrial applications, this compound is utilized in the development of fluorinated polymers and coatings. Its unique chemical properties enhance material performance, including thermal stability and chemical resistance.

Neuroprotective Effects

A study involving SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound significantly reduced cell death caused by amyloid-beta exposure. The compound not only enhanced cell viability but also reduced oxidative stress markers, suggesting potential applications in neurodegenerative diseases like Alzheimer's disease.

Antimicrobial Evaluation

In comparative studies against known antibiotics, this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent for resistant bacterial infections.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its ability to cross the blood-brain barrier. This property is crucial for its neuroprotective applications, allowing it to exert effects within the central nervous system.

作用机制

The mechanism of action of 6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and trifluoromethyl groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively.

相似化合物的比较

Similar Compounds

6,8-Difluoro-4-methyl-2-(3-pyridinyl)quinoline: This compound shares a similar quinoline core but has additional fluorine atoms and a pyridinyl group, which confer different chemical properties.

4-Hydroxy-2-(trifluoromethyl)quinoline: This derivative has a hydroxyl group instead of a carboxylic acid group, resulting in distinct reactivity and applications.

Uniqueness

6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.

生物活性

6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid is a novel compound within the quinoline family, known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a quinoline backbone with a fluorine atom at the 6-position and a trifluoromethyl group at the 2-position, along with a carboxylic acid functional group at the 4-position. This unique structure contributes to its biological activity, particularly in targeting various cellular pathways.

Research indicates that this compound exhibits its biological effects through several mechanisms:

- Antimicrobial Activity : The compound has demonstrated significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli, as evidenced by agar diffusion methods .

- Inhibition of Key Enzymes : It targets specific enzymes involved in critical signaling pathways, such as mTOR and PI3K, which are essential for cell growth and metabolism. The compound shows IC50 values in the low micromolar range against these targets, indicating potent inhibitory effects .

- Cellular Protection : In vitro studies reveal that it protects neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, suggesting potential applications in neurodegenerative diseases like Alzheimer's.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Activity | Type | IC50 (µM) | Target |

|---|---|---|---|

| Antibacterial | S. aureus | 5.0 | Bacterial cell wall synthesis |

| Antibacterial | E. coli | 4.5 | Bacterial cell wall synthesis |

| mTOR Inhibition | Cell lines | 0.72 | mTORC1 |

| PI3K Inhibition | Cell lines | 2.62 | PI3K |

| Neuroprotection | SH-SY5Y cells | - | Apoptosis pathways |

Case Studies

- Neuroprotective Effects : A study involving SH-SY5Y neuroblastoma cells showed that treatment with this compound significantly reduced cell death caused by Aβ1-42 exposure. The compound enhanced cell viability and reduced markers of oxidative stress.

- Antimicrobial Evaluation : In a comparative study with known antibiotics, this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a new therapeutic agent for resistant bacterial infections .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its ability to cross the blood-brain barrier, which is crucial for neuroprotective applications.

属性

IUPAC Name |

6-fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F4NO2/c12-5-1-2-8-6(3-5)7(10(17)18)4-9(16-8)11(13,14)15/h1-4H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVQQIQCSUJBIMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=N2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60614107 | |

| Record name | 6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31009-06-0 | |

| Record name | 6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。